2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide
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Overview
Description
2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide is a chemical compound known for its application as a chiral derivatizing agent. It is commonly used in the analysis of amino acids, particularly for the separation and determination of enantiomeric amino acids. The compound reacts stoichiometrically with the amino group of enantiomeric amino acids to produce stable diastereomeric derivatives that can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide involves the reaction of 5-fluoro-2,4-dinitroaniline with propanoyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups.
Reduction Reactions: The major products are the corresponding amines.
Oxidation Reactions: Oxidation typically yields products with higher oxidation states, such as nitroso or nitro derivatives.
Scientific Research Applications
2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a chiral derivatizing agent for the analysis of amino acids and other chiral compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein structure analysis.
Medicine: Utilized in the development of diagnostic assays and the study of metabolic pathways.
Industry: Applied in the quality control of pharmaceuticals and the analysis of complex mixtures.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide involves its reaction with primary amines to form stable diastereomeric derivatives. This reaction enhances the detection and separation of enantiomeric compounds in analytical methods such as RP-HPLC. The compound’s ability to form strong covalent bonds with amines makes it an effective derivatizing agent .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide:
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
Dansyl chloride: Another derivatizing agent used for the analysis of amino acids.
Uniqueness
2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide is unique due to its high enantioselectivity and sensitivity in detecting amino acids. Its ability to form stable derivatives under mild conditions makes it preferable over other derivatizing agents. Additionally, its strong absorption at 340 nm allows for detection in the sub-nanomole range, making it highly effective for trace analysis .
Properties
IUPAC Name |
2-(5-fluoro-2,4-dinitroanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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